1-Methyl-1,4-dihydronicotinamide

Overview

Description

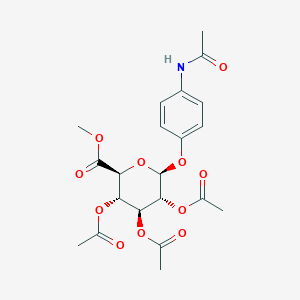

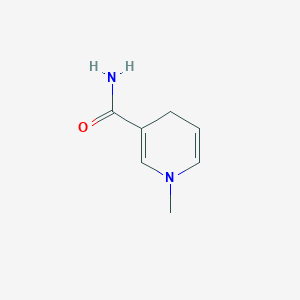

1-Methyl-1,4-dihydronicotinamide is a derivative of nicotinamide . It is also known as 1-methyl-1,4-dihydropyridine-3-carboxamide .

Synthesis Analysis

The synthesis of 1-Methyl-1,4-dihydronicotinamide and its derivatives can be obtained synthetically in the Hantzsch type cyclic condensation reactions .

Molecular Structure Analysis

The molecular formula of 1-Methyl-1,4-dihydronicotinamide is C7H10N2O . The molecular weight is 138.17 g/mol .

Chemical Reactions Analysis

The acid-catalyzed dimerization of 1-Methyl-1,4-dihydronicotinamide has been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1,4-dihydronicotinamide are as follows :

Scientific Research Applications

Biochemical Research

1-Methyl-1,4-dihydronicotinamide is a derivative of nicotinamide . It’s used in biochemical research due to its unique properties. It’s often used as a small molecule inhibitor in cell biology .

Enzyme Inhibition

This compound has been found to inhibit the β-elimination activity of human serine racemase (hSR; IC 50 = 177 μM) through binding to an allosteric and hydrophobic site on the enzyme . This makes it a valuable tool in studying enzyme function and inhibition.

Hydride Transfer Studies

In a study published in Chemistry Letters, the reaction of 1-methyl-1,4-dihydronicotinamide with MeND+ in D2O at 34°C was found to yield 1,6-MeNDH, and the reaction of 1,6-MeNDH with MeND+ was found to yield 1,4-MeNDH . This reversible hydride transfer is of interest in the field of organic chemistry .

Nicotinamide Derivative Studies

As a derivative of nicotinamide, 1-Methyl-1,4-dihydronicotinamide is used in studies focusing on the properties and applications of nicotinamide and its derivatives .

Solubility Studies

The solubility of this compound in various solvents such as DMF, DMSO, Ethanol, and PBS (pH 7.2) has been studied, which is important in determining its suitability for use in different experimental setups .

Safety and Handling

While not a direct application in scientific research, understanding the safety and handling requirements of this compound is crucial. It’s important to note that this product is not for human or veterinary use .

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-1,4-dihydronicotinamide are enzymes such as monoamine oxidase and aldehyde dehydrogenase . It also inhibits the β-elimination activity of human serine racemase (hSR) .

Mode of Action

1-Methyl-1,4-dihydronicotinamide interacts with its targets by binding to an allosteric and hydrophobic site on the enzyme . This binding inhibits the β-elimination activity of human serine racemase .

Pharmacokinetics

Its solubility in dmf, dmso, ethanol, and pbs (ph 72) suggests that it may have good bioavailability .

Result of Action

Its inhibitory action on human serine racemase suggests potential implications in neurotransmission, as serine racemase is involved in the production of the neurotransmitter D-serine .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-methyl-4H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2,4-5H,3H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOERLBZJYLYWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CCC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170318 | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,4-dihydronicotinamide | |

CAS RN |

17750-23-1 | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 1-Methyl-1,4-dihydronicotinamide?

A1: 1-Methyl-1,4-dihydronicotinamide, also known as 1-methyl-1,4-dihydropyridine-3-carboxamide, possesses the following structural features:

- Spectroscopic Data: While specific details require referencing individual research papers, studies often utilize techniques like UV−vis−NIR spectroscopy [] to characterize 1,4-MeNDH and its radical ions.

Q2: How does 1-Methyl-1,4-dihydronicotinamide interact with other molecules?

A: 1,4-MeNDH is known to engage in hydride transfer reactions. Research has shown it can donate a hydride ion (H-) to MeND+ iodide, resulting in the formation of 1,6-MeNDH. Conversely, 1,6-MeNDH can donate a hydride to MeND+ to yield 1,4-MeNDH, establishing an equilibrium between the two isomers in the presence of catalytic MeND+. [] This reversible hydride transfer ability is central to its biological significance and potential applications.

Q3: How is computational chemistry used in understanding 1-Methyl-1,4-dihydronicotinamide?

A: Computational chemistry plays a crucial role in elucidating the properties and behavior of 1,4-MeNDH. Several studies have employed techniques like CNDO/2 [, , ], EHT [, ], and quantum-chemical methods [] to study its electronic structure, reactivity, interactions with other molecules like acetaldehyde, and the influence of solvents on its conformation. These simulations provide valuable insights into its molecular behavior and guide experimental research.

Q4: What is known about the stability and formulation of 1-Methyl-1,4-dihydronicotinamide?

A4: Research specifically addressing the stability of 1,4-MeNDH under various conditions and potential formulation strategies is limited within the provided papers. Given its structural similarity to NADH, which is known to be susceptible to degradation, understanding the stability of 1,4-MeNDH in different environments, including various solvents, pH levels, and temperatures, is crucial for its practical applications.

Q5: Have there been any studies on the "acid product" of 1-Methyl-1,4-dihydronicotinamide?

A: Yes, a crystalline dimeric acid product of 1,4-MeNDH has been identified and characterized. [, ] This product, with twice the molecular weight of 1,4-MeNDH, forms monoclinic crystals. Its structure was determined using X-ray analysis, revealing details about its dimeric nature and crystal packing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)